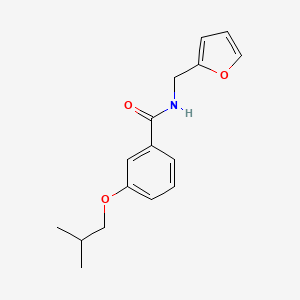
4-methoxy-3-methyl-N-phenylbenzamide
Vue d'ensemble
Description
4-methoxy-3-methyl-N-phenylbenzamide, also known as MMBA, is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. MMBA is a potent and selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in pain perception and thermoregulation.
Mécanisme D'action
4-methoxy-3-methyl-N-phenylbenzamide acts as a competitive antagonist of the TRPV1 channel, which is activated by various stimuli, such as heat, capsaicin, and protons. By binding to the channel, 4-methoxy-3-methyl-N-phenylbenzamide prevents the influx of calcium ions, which are involved in the nociceptive signaling pathway. This results in the inhibition of pain perception and thermoregulation.
Biochemical and Physiological Effects:
4-methoxy-3-methyl-N-phenylbenzamide has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit capsaicin-induced calcium influx in TRPV1-expressing cells, as well as to reduce thermal hyperalgesia and mechanical allodynia in animal models of pain. 4-methoxy-3-methyl-N-phenylbenzamide has also been shown to inhibit the growth and migration of cancer cells, possibly through the inhibition of TRPV1-mediated calcium signaling.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-3-methyl-N-phenylbenzamide has several advantages for lab experiments. It is a potent and selective antagonist of the TRPV1 channel, which allows for the investigation of the role of this channel in various physiological and pathological processes. 4-methoxy-3-methyl-N-phenylbenzamide is also relatively easy to synthesize and purify, which makes it accessible for researchers. However, 4-methoxy-3-methyl-N-phenylbenzamide has some limitations as well. It has a relatively short half-life in vivo, which may limit its effectiveness in some experiments. Additionally, 4-methoxy-3-methyl-N-phenylbenzamide may have off-target effects on other channels or receptors, which should be taken into account when interpreting the results of experiments.
Orientations Futures
There are several future directions for research on 4-methoxy-3-methyl-N-phenylbenzamide. One area of interest is the investigation of the role of TRPV1 in cancer, and the potential use of 4-methoxy-3-methyl-N-phenylbenzamide as an anticancer agent. Another area of interest is the development of more potent and selective TRPV1 antagonists, which may have improved efficacy and fewer off-target effects. Additionally, the investigation of the role of TRPV1 in other physiological processes, such as inflammation and metabolism, may provide new insights into the function of this channel.
Applications De Recherche Scientifique
4-methoxy-3-methyl-N-phenylbenzamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist of the TRPV1 channel, which is involved in pain perception and thermoregulation. 4-methoxy-3-methyl-N-phenylbenzamide has been used to investigate the role of TRPV1 in various physiological and pathological processes, such as pain, inflammation, and cancer.
Propriétés
IUPAC Name |
4-methoxy-3-methyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-10-12(8-9-14(11)18-2)15(17)16-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKMVRIKGIRHLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-methyl-N-phenylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4845778.png)
![1-{2-[2-(2-chlorophenyl)-1-pyrrolidinyl]-2-oxoethyl}-5-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B4845781.png)
![N-(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B4845785.png)
![N-[2-(tert-butylthio)ethyl]-2-naphthalenesulfonamide](/img/structure/B4845797.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B4845810.png)
![2-{[2-(2-bromo-4-chlorophenoxy)ethyl]thio}pyrimidine](/img/structure/B4845814.png)
![5-(1,3-benzodioxol-5-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4845818.png)

![2-({5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4845828.png)
![2-{[5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B4845835.png)
![1-phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4845846.png)

![3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid](/img/structure/B4845863.png)
